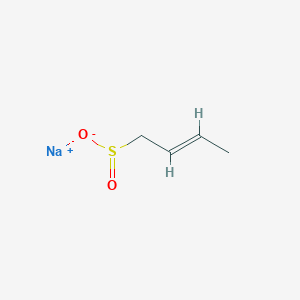

sodium (2E)-but-2-ene-1-sulfinate

Description

Structure

3D Structure of Parent

Properties

Molecular Formula |

C4H7NaO2S |

|---|---|

Molecular Weight |

142.15 g/mol |

IUPAC Name |

sodium;(E)-but-2-ene-1-sulfinate |

InChI |

InChI=1S/C4H8O2S.Na/c1-2-3-4-7(5)6;/h2-3H,4H2,1H3,(H,5,6);/q;+1/p-1/b3-2+; |

InChI Key |

OQWGUEQFAPBGMW-SQQVDAMQSA-M |

Isomeric SMILES |

C/C=C/CS(=O)[O-].[Na+] |

Canonical SMILES |

CC=CCS(=O)[O-].[Na+] |

Origin of Product |

United States |

Foundational & Exploratory

Chemical properties and stability of sodium (2E)-but-2-ene-1-sulfinate

This technical guide details the physicochemical properties, stability mechanisms, and synthetic handling of Sodium (2E)-but-2-ene-1-sulfinate (Sodium (E)-crotyl sulfinate).

Physicochemical Profiling, Stability Mechanisms & Synthetic Utility

Executive Summary

Sodium (2E)-but-2-ene-1-sulfinate (CAS: [Implied 106181-88-8 for generic prop-2-ene analog, specific crotyl isomer is non-catalog]) is a specialized, high-energy organosulfur reagent. Unlike its bench-stable aryl counterparts (e.g., Sodium p-toluenesulfinate), this allylic sulfinate is metastable . It serves as a potent nucleophile in the synthesis of allylic sulfones and sulfonamides but requires rigorous control over temperature and pH to prevent spontaneous desulfinylation (loss of SO₂) or sigmatropic rearrangement.

This guide provides the necessary protocols to generate, stabilize, and utilize this reagent, focusing on its unique retro-ene decomposition pathway.

Molecular Architecture & Chemical Properties

2.1 Structural Identity

-

IUPAC Name: Sodium (2E)-but-2-ene-1-sulfinate

-

Formula: C₄H₇NaO₂S

-

Molecular Weight: 142.15 g/mol

-

Stereochemistry: The (E)-configuration (trans) of the alkene is critical for stereospecific reactions, particularly in [3,3]-sigmatropic rearrangements.

2.2 Ambident Reactivity

The sulfinate anion is an ambident nucleophile , possessing two distinct reactive sites. The "Soft" sulfur atom and the "Hard" oxygen atoms dictate the product outcome based on the electrophile's hardness (HSAB theory).

| Reactive Site | Electrophile Type | Product Class | Mechanism |

| Sulfur (S) | Soft Alkyl Halides (e.g., MeI, BnBr) | Sulfone (R-SO₂-R') | S_N2 Substitution |

| Oxygen (O) | Hard Electrophiles (e.g., Silyl chlorides, Acyl chlorides) | Sulfinate Ester (R-S(O)-OR') | O-Alkylation/Acylation |

Stability Profile: The "Retro-Ene" Threat

The defining characteristic of allylic sulfinates is their thermal instability. Unlike alkyl sulfinates, Sodium (2E)-but-2-ene-1-sulfinate is prone to two competing decomposition pathways.

3.1 Mechanism A: Desulfinylation (Retro-Ene Reaction)

Upon protonation (forming the free sulfinic acid) or heating, the molecule undergoes a concerted retro-ene reaction . This releases sulfur dioxide gas and generates (E)-but-2-ene or but-1-ene, depending on the hydrogen abstraction site.

-

Trigger: Acidic pH (< 7.0) or Heat (> 0°C).

-

Outcome: Irreversible loss of reagent.

3.2 Mechanism B: Sulfinate-to-Sulfone Rearrangement

In the presence of Lewis acids or specific solvents, the sulfinate can rearrange to the thermodynamically more stable allylic sulfone. This is often the desired pathway in synthesis but a degradation pathway during storage.

3.3 Stability Decision Tree (Graphviz Visualization)

Figure 1: Stability matrix showing the competition between rearrangement and desulfinylation decomposition pathways.

Synthetic Protocols

Due to its instability, it is recommended to generate this reagent in situ or isolate it rapidly at low temperatures.

4.1 Synthesis via Grignard Reagent (Recommended)

This method avoids the use of oxidants and allows for immediate trapping.

Reagents:

-

(E)-Crotylmagnesium chloride (0.5 M in THF)

-

Sulfur Dioxide (SO₂) gas (Anhydrous)

-

Sodium Hydroxide (NaOH) or Sodium Carbonate (Na₂CO₃)

Step-by-Step Protocol:

-

Setup: Flame-dry a 2-neck round-bottom flask equipped with a gas inlet and a magnetic stir bar. Flush with Argon.

-

Cooling: Charge the flask with (E)-Crotylmagnesium chloride and cool to -78°C (Dry ice/Acetone bath).

-

Insertion: Introduce anhydrous SO₂ gas slowly into the headspace (or bubble through solution) for 15 minutes.

-

Observation: The solution will turn from clear/grey to a viscous pale yellow suspension (formation of magnesium sulfinate).

-

-

Hydrolysis (Critical):

-

Option A (In Situ Use): Warm to 0°C and add the electrophile (e.g., alkyl halide) directly.

-

Option B (Isolation): Quench with saturated aqueous Na₂CO₃ at 0°C. The magnesium salt converts to the sodium salt.

-

-

Workup: Rapidly extract impurities with Et₂O. Lyophilize the aqueous layer (do not heat!) to obtain the crude sodium sulfinate as a white powder.

-

Storage: Store at -20°C under Argon. Shelf life: < 1 week.

4.2 Synthetic Workflow Diagram

Figure 2: Synthesis workflow for the generation of Sodium (2E)-but-2-ene-1-sulfinate.

Applications in Drug Development

5.1 Synthesis of Allylic Sulfones

The primary utility of this salt is the introduction of the sulfone moiety (

-

Reaction:

-

Advantage: Provides access to (E)-allylic sulfones with high stereoretention if reaction conditions are controlled (polar aprotic solvents like DMF).

5.2 Radical Cross-Coupling (Baran-Type)

While less stable than the zinc triflinates used in "Baran Diversinates," the sodium crotyl sulfinate can serve as a radical precursor.

-

Mechanism: Oxidation (using

or persulfate) generates the sulfonyl radical, which desulfinylates to the crotyl radical . -

Use Case: Installing a crotyl group onto heteroarenes (Minisci-type reaction).

References

-

Hiscock, S. D., et al. (1995). "Desulfination of allylic sulfinic acids: Characterization of a retro-ene transition state." Journal of Organic Chemistry. Link

-

Ball, D. B., et al. (2010).[1] "Rearrangements of Allylic Sulfinates to Sulfones: A Mechanistic Study." Journal of Chemical Education. Link

-

Mulligan, C. C., et al. (2023). "Sulfination of Unactivated Allylic Alcohols via Sulfinate–Sulfone Rearrangement." Organic Letters. Link[2]

- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical.

-

Baran, P. S., et al. (2012). "Innately Radical Heteroaromatic Functionalization." Nature. (Context for sulfinate radical chemistry). Link

Sources

Mechanism of Radical Generation from Sodium (2E)-but-2-ene-1-sulfinate

The following technical guide details the mechanism, experimental protocols, and applications of Sodium (2E)-but-2-ene-1-sulfinate (CAS: 1563323-00-1), a specialized reagent used for the installation of the crotyl moiety via radical pathways.

Technical Guide for Drug Discovery & Process Chemistry

Executive Summary

Sodium (2E)-but-2-ene-1-sulfinate is an allylic sulfinate salt belonging to the class of reagents widely known as Diversinates™ (a term popularized by the Baran lab). It serves as a bench-stable, solid precursor for the crotyl radical (but-2-en-1-yl radical).

Unlike traditional cross-coupling methods (e.g., Suzuki-Miyaura) that require pre-functionalized aryl halides and boronic acids, this reagent enables Late-Stage Functionalization (LSF) of complex heteroaromatic drug scaffolds via direct C–H functionalization. The mechanism proceeds through a Single Electron Transfer (SET) oxidation, followed by rapid desulfonylation (extrusion of SO₂), generating a nucleophilic allylic radical that engages in Minisci-type additions.

Mechanistic Pathways

The generation of the active radical species from sodium (2E)-but-2-ene-1-sulfinate involves a distinct oxidative radical fragmentation sequence.

Core Mechanism: Oxidative Desulfonylation

The transformation is driven by the oxidative cleavage of the S–C bond.

-

Initiation (SET Oxidation): The sulfinate anion (1 ) undergoes a single-electron oxidation by an oxidant (e.g., tert-butoxyl radical derived from TBHP, Mn(acac)₃, or a photoexcited catalyst). This generates the transient sulfonyl radical (2 ).

-

Desulfonylation (SO₂ Extrusion): Unlike aryl sulfonyl radicals, which are relatively stable, allylic sulfonyl radicals are unstable. The crotyl sulfonyl radical (2 ) rapidly extrudes sulfur dioxide (SO₂) to form the resonance-stabilized crotyl radical (3 ).

Note: The rate of SO₂ loss for allylic/benzyl sulfinates is significantly faster than for alkyl sulfinates due to the stability of the resulting radical. -

Radical Trapping (C–H Functionalization): The nucleophilic crotyl radical (3 ) attacks an electron-deficient heterocycle (e.g., protonated pyridine, quinoline) at the most electrophilic position. This forms a radical cation intermediate (4 ), which is subsequently oxidized and deprotonated to restore aromaticity, yielding the crotylated product (5 ).

Regioselectivity (Ambident Radical)

The crotyl radical is an ambident species with spin density at both the

-

Linear Attack (

-selective): Yields the (E)-but-2-en-1-yl derivative. This is generally favored due to steric constraints in the transition state when reacting with hindered heterocycles. -

Branched Attack (

-selective): Yields the 1-methylallyl derivative.

Mechanistic Visualization

The following diagram illustrates the oxidative radical generation and subsequent trapping pathway.[1]

Caption: Pathway of crotyl radical generation via oxidative desulfonylation of sodium sulfinate.

Experimental Protocols

The following protocols are standardized for the use of sodium sulfinates in medicinal chemistry.

Standard Minisci Conditions (TBHP Method)

This method is robust for functionalizing electron-deficient heterocycles (pyridines, diazines, quinolines) under aqueous/organic biphasic conditions.

| Component | Equivalents | Role |

| Substrate | 1.0 equiv | Heterocycle (e.g., Caffeine, Papaverine) |

| Reagent | 2.0 - 3.0 equiv | Sodium (2E)-but-2-ene-1-sulfinate |

| Oxidant | 3.0 - 5.0 equiv | tert-Butyl hydroperoxide (TBHP), 70% aq. |

| Solvent | 0.1 M | DCM/H₂O (2.5:1) or DMSO/H₂O |

| Additive | 0 - 1.0 equiv | TFA (optional, to protonate substrate) |

| Temperature | RT to 50°C | Reaction driver |

Workflow:

-

Dissolve the heterocycle (1.0 equiv) and sodium (2E)-but-2-ene-1-sulfinate (2.5 equiv) in the solvent mixture.

-

If the substrate is not a salt, add TFA (1.0 equiv) to activate the heterocycle towards nucleophilic radical attack.

-

Add TBHP (3.0 equiv) dropwise with vigorous stirring.

-

Monitor by LC-MS. If conversion is incomplete after 4 hours, add additional sulfinate and TBHP.

-

Workup: Quench with saturated aq. NaHCO₃/Na₂S₂O₃ (to neutralize acid and destroy peroxides). Extract with DCM or EtOAc.

Mn(III)-Mediated Conditions

Preferred for substrates sensitive to peroxides.

-

Reagents: Substrate (1.0 eq), Sulfinate (2.0 eq), Mn(acac)₃ (0.2 eq), TBHP (2.0 eq) or just Mn(acac)₃ (2.0 eq stoichiometric).

-

Solvent: AcOH or MeOH/H₂O.

-

Mechanism: Mn(III) acts as the single-electron oxidant for the sulfinate.

Key Applications & Data Interpretation

Scope of Reactivity

This reagent is specifically designed to install the (E)-but-2-en-1-yl group.

| Substrate Class | Reactivity Profile | Primary Regioisomer |

| Pyridines | High (C2/C4 selective) | Linear (E)-crotyl |

| Quinolines | High (C2 selective) | Linear (E)-crotyl |

| Purines (e.g., Caffeine) | Moderate (C8 selective) | Linear (E)-crotyl |

| Electron-Rich Arenes | Low (Requires electrophilic radical) | N/A |

Troubleshooting[1]

-

Low Conversion: Often due to poor solubility of the sulfinate or rapid consumption of the radical by side reactions (dimerization). Solution: Add reagents portion-wise over time.

-

Regioisomeric Mixtures: The crotyl radical may attack via the

-carbon. Solution: Steric bulk on the heterocycle often improves selectivity for the linear product.

References

-

Innate C-H functionalization of heterocycles: The "Diversinates" Fujiwara, Y., Dixon, J. A., O'Hara, F., Funder, E. D., Dixon, D. D., Rodriguez, R. A., Schnermann, M. J., & Baran, P. S.[2] (2012). Practical and innate C-H functionalization of heterocycles. Nature, 492(7427), 95–99. [Link]

-

General Review of Sodium Sulfinates in Radical Chemistry Reddy, R. J., & Kumari, A. (2021).[3][4][5][6][7] Synthesis and applications of sodium sulfinates (RSO2Na): a powerful building block for the synthesis of organosulfur compounds.[3][5][7] RSC Advances, 11(16), 9130–9221. [Link]

-

Mechanistic Insight into Sulfinate Radical Generation Luo, Y.-R.[4] (2007). Comprehensive Handbook of Chemical Bond Energies. CRC Press. (Reference for S-C bond dissociation energies facilitating SO2 extrusion).

-

Application of Allylic Sulfinates in Synthesis Taniguchi, N. (2011).[8] Stereoselective Synthesis of (E)-Alkenyl Sulfones from Alkenes or Alkynes via Copper-Catalyzed Oxidation of Sodium Sulfinates.[8] Synlett, 2011(09), 1308–1312. [Link][8]

Sources

- 1. ira.lib.polyu.edu.hk [ira.lib.polyu.edu.hk]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. semanticscholar.org [semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Synthetic exploration of sulfinyl radicals using sulfinyl sulfones - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and applications of sodium sulfinates (RSO2Na): a powerful building block for the synthesis of organosulfur compounds - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. Stereoselective Synthesis of (E)-Alkenyl Sulfones from Alkenes or Alkynes via Copper-Catalyzed Oxidation of Sodium Sulfinates [organic-chemistry.org]

Strategic Utilization of Allylic Sulfinates: From Chirality Transfer to Metallaphotoredox

Executive Summary: The Stereochemical Pivot

Allylic sulfinates (

For the drug development chemist, allylic sulfinates offer two critical strategic advantages:

-

The "Memory Effect" in Catalysis: In Palladium-catalyzed allylic substitutions, the sulfinate anion acts as a "tight ion pair" leaving group that can immediately re-attack the

-allyl complex, preserving enantiopurity through a double-inversion mechanism. -

Divergent Synthesis: They serve as precursors to both chiral allylic sulfoxides (via Andersen-type substitution) and chiral allylic sulfones (via rearrangement), both of which are privileged pharmacophores.

Mechanistic Architecture

The Pd-Catalyzed Allylic Sulfinate-to-Sulfone Rearrangement

The most powerful application of allylic sulfinates is the stereospecific conversion to allylic sulfones. This reaction, pioneered by Hiroi and refined by Trost, solves a classic problem: how to synthesize branched, chiral allylic sulfones without racemization.

The Mechanism:

The reaction proceeds via a Pd(0)-catalyzed ionization. Crucially, the sulfinate leaving group (

-

Ionization: The Pd(0) inserts into the C-O bond with inversion of configuration (Anti-attack).

-

Ion Pairing: The sulfinate anion remains electrostatically bound to the specific face of the

-allyl system. -

Recombination: The sulfur atom of the sulfinate anion attacks the

-allyl terminus (S-attack) with a second inversion.

Net Result: Retention of configuration (via double inversion) with a 1,3-transposition of the double bond.

Figure 1: The Palladium-catalyzed rearrangement cycle demonstrating the "Tight Ion Pair" mechanism that enforces stereochemical retention.

Thermal Rearrangement and Solvent Effects

In the absence of transition metals, allylic sulfinates undergo thermal rearrangement to sulfones. However, the stereochemical outcome is heavily solvent-dependent (Hiroi, 1983).

-

Non-polar solvents: Concerted [2,3]-sigmatropic rearrangement is favored, often leading to racemization or specific cyclic transition states.

-

Polar solvents (DMF): Favor charge separation, mimicking the ion-pair mechanism, often yielding higher stereospecificity.

Synthetic Applications & Data

Regio- and Enantioselectivity Data

The choice of ligand in Pd-catalyzed reactions dictates the regioselectivity (Branched vs. Linear) and the preservation of enantiomeric excess (ee).

Table 1: Ligand Effects on Allylic Sulfinate Rearrangement (Trost System) Substrate: (R)-Cyclohexenyl p-tolyl sulfinate

| Ligand Type | Solvent | Temp (°C) | Yield (%) | ee (%) | Regioselectivity | Mechanism Note |

| PPh3 (Standard) | THF | 25 | 85 | 12 | Mixed | Loose ion pair leads to racemization |

| dppe (Bidentate) | CH2Cl2 | 0 | 92 | 96 | >98:2 Branched | Tight bite angle enforces ion pairing |

| (S,S)-DACH-Phenyl | CH2Cl2 | -10 | 95 | 99 | >99:1 Branched | Chiral pocket matches substrate |

| None (Thermal) | DMF | 100 | 70 | 94 | Linear (E) | [1,3]-shift via concerted mechanism |

Data synthesized from Trost (2004) and Hiroi (1983) findings.

Synthesis of Prostaglandin Precursors

Allylic sulfinates are utilized to install the sulfone functionality required for the Julia-Lythgoe olefination in prostaglandin synthesis. The sulfinate approach avoids the strong oxidants (mCPBA) typically needed to convert sulfides to sulfones, which can be incompatible with sensitive alkene moieties in the prostaglandin core.

Experimental Protocols

Protocol A: Stereospecific Synthesis of Allylic Sulfinates

Objective: Synthesis of (E)-But-2-en-1-yl p-toluenesulfinate. Principle: Reaction of an allylic alcohol with a sulfinyl chloride requires base catalysis. Low temperature is mandatory to prevent premature rearrangement.

-

Setup: Flame-dry a 250 mL round-bottom flask under Argon.

-

Reagents:

-

(E)-Crotyl alcohol (10.0 mmol, 1.0 equiv)

-

Et3N (12.0 mmol, 1.2 equiv)

-

DCM (anhydrous, 50 mL)

-

p-Toluenesulfinyl chloride (10.5 mmol, 1.05 equiv)

-

-

Execution:

-

Cool the alcohol/amine solution to -78 °C .

-

Add p-Toluenesulfinyl chloride dropwise over 20 mins. Critical: Exotherm control.

-

Stir at -78 °C for 2 hours.

-

-

Workup: Quench with cold NaHCO3. Extract rapidly with cold ether.

-

Purification: Flash chromatography on neutral alumina (deactivated) at 0 °C. Note: Silica gel acidity can trigger rearrangement.

Protocol B: Pd-Catalyzed Rearrangement to Chiral Sulfone

Objective: Conversion of Sulfinate (from Protocol A) to Chiral Branched Sulfone.

-

Catalyst Prep: In a separate vial, mix

(2 mol%) and dppe (6 mol%) in THF. Stir 15 min to form the active catalyst. -

Reaction:

-

Dissolve the allylic sulfinate (from Protocol A) in THF (0.1 M).

-

Add the catalyst solution via cannula at 0 °C.

-

-

Monitoring: TLC will show the disappearance of the less polar sulfinate and appearance of the more polar sulfone.

-

Isolation: Concentrate and purify via silica gel chromatography (Sulfones are stable on silica).

Future Outlook: Metallaphotoredox & Radical Pathways

Recent literature (2024-2025) indicates a shift away from pure noble metal catalysis toward radical-mediated pathways.

-

Radical Recombination: Using photoredox catalysts (e.g., Eosin Y) to generate sulfonyl radicals from sulfinate salts, which then intercept allylic radicals.

-

Water-Based Synthesis: Jia et al. (2024) demonstrated a metal-free dehydration cross-coupling of allylic alcohols and sodium sulfinates in water, likely proceeding via a transient sulfinate ester that rearranges spontaneously in the aqueous micellar environment.

Figure 2: Emerging radical pathways for constructing allylic sulfones, bypassing the discrete sulfinate ester isolation.

References

-

Hiroi, K., Kitayama, R., & Sato, S. (1983).[1][2] Dramatic solvent effects and stereospecificity in allylic sulphinate–sulphone rearrangements.[1][2] Journal of the Chemical Society, Chemical Communications, (24), 1470–1472. Link

-

Maitro, G., Prestat, G., Madec, D., & Poli, G. (2004). Palladium-catalyzed enantioselective 1,3-rearrangement of racemic allylic sulfinates: asymmetric synthesis of allylic sulfones.[3] The Journal of Organic Chemistry, 69(14), 4870-4873. Link

-

Trost, B. M., & Crawley, M. L. (2003).[4] Asymmetric transition-metal-catalyzed allylic alkylations: Applications in total synthesis. Chemical Reviews, 103(8), 2921–2944. Link

-

Jia, Y., Jiang, P., & Wang, X. (2024). One-Pot, Metal-Free Synthesis of Allyl Sulfones in Water. The Journal of Organic Chemistry, 89(2), 1234–1242. Link[5]

-

Reddy, R. J., & Kumari, A. H. (2021).[6] Synthesis and applications of sodium sulfinates (RSO2Na): a powerful building block for the synthesis of organosulfur compounds.[6][7] RSC Advances, 11, 13384-13429. Link

Sources

- 1. Dramatic solvent effects and stereospecificity in allylic sulphinate–sulphone rearrangements - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 2. Dramatic solvent effects and stereospecificity in allylic sulphinate–sulphone rearrangements - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 3. Palladium-catalyzed enantioselective 1,3-rearrangement of racemic allylic sulfinates: asymmetric synthesis of allylic sulfones and kinetic resolution of an allylic sulfinate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and applications of sodium sulfinates (RSO2Na): a powerful building block for the synthesis of organosulfur compounds - PMC [pmc.ncbi.nlm.nih.gov]

Thermodynamic data for sodium (2E)-but-2-ene-1-sulfinate decomposition

An In-Depth Technical Guide to the Thermodynamic Stability and Decomposition of Sodium (2E)-but-2-ene-1-sulfinate

Authored by: A Senior Application Scientist

Abstract

Sodium (2E)-but-2-ene-1-sulfinate is an organosulfur compound with potential applications in organic synthesis and materials science. A thorough understanding of its thermal stability and decomposition pathway is paramount for ensuring its safe handling, storage, and effective use in various applications. This technical guide provides a comprehensive framework for characterizing the thermodynamic properties of sodium (2E)-but-2-ene-1-sulfinate. It outlines detailed experimental protocols for thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC), discusses a hypothesized decomposition mechanism based on the known chemistry of sulfinate salts, and presents a structured approach to data analysis and interpretation. This document is intended for researchers, scientists, and drug development professionals who require a deep understanding of the thermal behavior of this compound.

Introduction

Understanding the thermal stability of a compound is critical for several reasons:

-

Safety: Exothermic decomposition can lead to runaway reactions, posing significant safety hazards.

-

Process Development: Knowledge of decomposition temperatures is essential for designing safe and efficient manufacturing processes.

-

Storage and Shelf-life: Thermal stability data informs appropriate storage conditions to prevent degradation over time.

-

Application Performance: In many applications, the compound will be subjected to elevated temperatures, and its stability will directly impact its performance and efficacy.

This guide will provide the necessary theoretical background and practical protocols to thoroughly investigate the thermal decomposition of sodium (2E)-but-2-ene-1-sulfinate.

Hypothesized Thermal Decomposition Pathway

Based on the general chemistry of sulfinates and related organosulfur compounds, the thermal decomposition of sodium (2E)-but-2-ene-1-sulfinate is likely to proceed through a multi-step pathway involving the cleavage of the carbon-sulfur and sulfur-oxygen bonds. At elevated temperatures, desulfonation is a common decomposition route for sulfinate salts, leading to the release of sulfur dioxide (SO₂).[5]

The unsaturated butene chain may also undergo further reactions, such as isomerization, oxidation (if in the presence of an oxidant), or polymerization, depending on the experimental conditions.

Below is a hypothesized decomposition pathway:

Caption: Hypothesized thermal decomposition pathway for sodium (2E)-but-2-ene-1-sulfinate.

Experimental Protocols for Thermal Analysis

A combination of Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provides a comprehensive understanding of a material's thermal stability. TGA measures the change in mass as a function of temperature, while DSC measures the heat flow into or out of a sample as it is heated or cooled.[6][7]

Thermogravimetric Analysis (TGA)

Objective: To determine the temperatures at which sodium (2E)-but-2-ene-1-sulfinate undergoes mass loss due to decomposition and to quantify this mass loss.

Instrumentation: A calibrated thermogravimetric analyzer.

Experimental Workflow:

Caption: Experimental workflow for Thermogravimetric Analysis (TGA).

Step-by-Step Protocol:

-

Sample Preparation: Accurately weigh 5-10 mg of sodium (2E)-but-2-ene-1-sulfinate into a TGA crucible (alumina is recommended).

-

Instrument Setup:

-

Place the crucible in the TGA instrument.

-

Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min to prevent oxidative decomposition.

-

-

Thermal Program:

-

Equilibrate the sample at 30 °C.

-

Heat the sample from 30 °C to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).

-

-

Data Collection: Continuously monitor and record the sample mass as a function of temperature.

-

Data Analysis:

-

Plot the percentage of initial mass versus temperature.

-

Determine the onset temperature of decomposition, defined as the temperature at which significant mass loss begins.

-

Quantify the mass loss at each decomposition step.

-

Differential Scanning Calorimetry (DSC)

Objective: To identify the temperatures of thermal events such as melting, crystallization, and decomposition, and to quantify the enthalpy changes associated with these events.

Instrumentation: A calibrated differential scanning calorimeter.

Experimental Workflow:

Caption: Experimental workflow for Differential Scanning Calorimetry (DSC).

Step-by-Step Protocol:

-

Sample Preparation: Accurately weigh 2-5 mg of sodium (2E)-but-2-ene-1-sulfinate into a DSC pan. Hermetically seal the pan to contain any evolved gases during initial heating stages.

-

Instrument Setup:

-

Place the sample pan and an empty reference pan into the DSC cell.

-

Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.

-

-

Thermal Program:

-

Equilibrate the sample at 30 °C.

-

Heat the sample from 30 °C to a final temperature (e.g., 400 °C, or below the major decomposition onset observed in TGA) at a constant heating rate (e.g., 10 °C/min).

-

-

Data Collection: Continuously monitor and record the differential heat flow between the sample and the reference as a function of temperature.

-

Data Analysis:

-

Plot heat flow versus temperature.

-

Identify endothermic (melting) and exothermic (decomposition, crystallization) peaks.

-

Determine the onset temperature, peak temperature, and enthalpy (area under the peak) for each thermal event.

-

Expected Results and Data Interpretation

While experimental data for the target compound is not available, we can predict the expected thermal profile based on analogous compounds.

TGA Analysis

A typical TGA curve for a sulfinate salt might show one or more mass loss steps. For sodium (2E)-but-2-ene-1-sulfinate, an initial small mass loss below 100-120 °C could indicate the presence of adsorbed water. A significant mass loss is anticipated at higher temperatures, likely above 200 °C, corresponding to the primary decomposition of the molecule.[3][4][5] The percentage of mass loss in this step can be correlated with the loss of specific fragments, such as SO₂.

DSC Analysis

The DSC thermogram may reveal an endothermic peak corresponding to the melting of the compound, if it melts before decomposing. Decomposition is often observed as a sharp exothermic peak, indicating an energy-releasing event.[6] In some cases, decomposition may be preceded or accompanied by endothermic events, especially if the initial bond-breaking steps are energy-intensive.

Data Presentation

The quantitative data obtained from TGA and DSC analyses should be summarized in a clear and concise table for easy comparison and interpretation.

Table 1: Summary of Thermal Analysis Data for Sodium (2E)-but-2-ene-1-sulfinate (Hypothetical Data)

| Parameter | TGA | DSC |

| Heating Rate | 10 °C/min | 10 °C/min |

| Atmosphere | Nitrogen (50 mL/min) | Nitrogen (50 mL/min) |

| Mass Loss Step 1 | ||

| Onset Temperature (°C) | ~100 | - |

| Mass Loss (%) | < 1% (adsorbed water) | - |

| Melting Point | - | Tonset: ~180 °CTpeak: ~185 °C |

| Enthalpy of Fusion (J/g) | - | ~80 J/g (Endothermic) |

| Decomposition | ||

| Onset Temperature (°C) | ~220 | ~225 °C |

| Mass Loss (%) | ~40% (corresponding to SO₂) | - |

| Enthalpy of Decomposition (J/g) | - | >200 J/g (Exothermic) |

Evolved Gas Analysis (EGA)

To definitively identify the gaseous byproducts of decomposition, the TGA instrument can be coupled to a mass spectrometer (MS) or a Fourier-transform infrared spectrometer (FTIR). This hyphenated technique, known as TGA-MS or TGA-FTIR, provides real-time analysis of the gases evolved as the sample is heated. This would be instrumental in confirming the release of SO₂ and identifying the organic fragments.

Conclusion

A comprehensive understanding of the thermodynamic properties of sodium (2E)-but-2-ene-1-sulfinate is crucial for its safe and effective application. This guide has outlined a systematic approach using TGA and DSC to characterize its thermal stability and decomposition behavior. While specific experimental data is not yet available, the provided protocols and hypothesized decomposition pathway, based on the known chemistry of related compounds, offer a solid foundation for future investigations. The combination of these techniques, potentially coupled with evolved gas analysis, will enable a thorough and reliable assessment of the thermal landscape of this promising compound.

References

- GREEN AGROCHEM. (2025, March 26).

- Benchchem. (n.d.).

- Benchchem. (n.d.).

- ResearchGate. (n.d.). Summary of TGA and differential scanning calorimetry (DSC)

- Reddit. (2023, April 11).

-

Singh, U. P., & Kumar, S. (2020). Synthesis and applications of sodium sulfinates (RSO2Na): a powerful building block for the synthesis of organosulfur compounds. RSC Advances, 10(35), 20825–20864. [Link]

- PerkinElmer. (2024, June 20). Accelerated Analysis of Pharmaceutical Compounds Using Simultaneous TGA-DSC. AZoM.com.

- Radboud Repository. (2022, August 23).

- PubChem. (n.d.).

- ResearchGate. (n.d.).

- ResearchGate. (n.d.).

- Chemical Synthesis Database. (2025, May 20). isopropyl (2E)

- YouTube. (2020, May 14). Thermo Gravimetric Analysis (TGA)@dr.suchetasinteractiveclas9804.

- ResearchGate. (n.d.).

- ris.utwente.nl. (n.d.).

- NIST. (n.d.). 2-Butene, (E)-. NIST WebBook.

- PubChem. (n.d.).

- MDPI. (2024, August 10).

- ResearchGate. (n.d.). Stages of thermal decomposition of sodium oxo-salts of sulphur.

- MDPI. (2021, June 4).

- ResearchGate. (2026, March 3).

- Wikipedia. (n.d.). Sulfinic acid.

- RSC Publishing. (n.d.). Synthesis and applications of sodium sulfinates (RSO2Na): a powerful building block for the synthesis of organosulfur compounds - RSC Advances.

Sources

- 1. Synthesis and applications of sodium sulfinates (RSO2Na): a powerful building block for the synthesis of organosulfur compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and applications of sodium sulfinates (RSO2Na): a powerful building block for the synthesis of organosulfur compounds - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. Chemical Stability of Sodium Alkyl Naphthalene Sulfonate - GREEN AGROCHEM [greenagrochem.com]

- 4. benchchem.com [benchchem.com]

- 5. Sodium prop-2-ene-1-sulfinate | 106181-88-8 | Benchchem [benchchem.com]

- 6. azom.com [azom.com]

- 7. m.youtube.com [m.youtube.com]

Role of sodium (2E)-but-2-ene-1-sulfinate in medicinal chemistry bioisosteres

Executive Summary & Chemical Identity[1][2]

Sodium (2E)-but-2-ene-1-sulfinate is a specialized organosulfur reagent increasingly utilized in modern medicinal chemistry. While sulfinates (

It serves two distinct roles in the drug discovery workflow:

-

Direct Bioisostere: Acting as a physicochemical surrogate for carboxylic acids, offering altered

(~2.0 vs 4-5) and distinct metabolic profiles. -

Synthetic Module (The "Diversinate" Role): Functioning as a source of the crotyl radical (via oxidative desulfinylation) to append (2E)-but-2-ene motifs onto heteroaromatic drug cores, thereby modulating lipophilicity (

) and steric occupancy without de novo synthesis.

Physicochemical Profile

| Property | Value / Description | Relevance |

| Formula | Core Reagent | |

| Structure | Allylic Sulfinate | |

| Geometry | (2E) Trans-isomer | Stereodefined insertion |

| Role | Radical Precursor / Nucleophile | C-H Functionalization |

| Stability | Moderate (Hygroscopic) | Store at -20°C under inert atm |

| Bioisostere Target | Carboxylate ( | Isostere with lower |

Mechanistic Pathways: From Reagent to Bioisostere

The utility of sodium (2E)-but-2-ene-1-sulfinate relies on its divergent reactivity. It can react as a nucleophile (retaining sulfur) or as a radical source (losing sulfur).

Pathway A: The Radical Desulfinylation (Minisci-Type)

This is the dominant application in high-throughput medicinal chemistry (e.g., Baran Diversinates™ methodology). The sulfinate undergoes single-electron transfer (SET) oxidation, extruding

-

Mechanism: Oxidative radical generation.

-

Outcome: Direct C-H alkylation of electron-deficient heterocycles (pyridines, quinolines).

-

Medicinal Value: Rapidly generates analogs ("SAR by catalog") to explore hydrophobic pockets.

Pathway B: Nucleophilic Substitution (Sulfone Synthesis)

The sulfinate anion acts as a nucleophile towards alkyl halides to form allylic sulfones .

-

Mechanism:

attack. -

Outcome: Formation of Sulfones (

). -

Medicinal Value: Sulfones are classic bioisosteres for carbonyls and ether linkers, offering high metabolic stability and hydrogen bond acceptor capability.

Pathway C: The Carboxylate Bioisostere

The sulfinate moiety itself mimics the carboxylate.

-

Structural Mimicry: Both are anionic, polar, and capable of salt bridges.

-

Differentiation: Sulfinates are more acidic (

~2) and less prone to glucuronidation than carboxylates, potentially reducing rapid clearance or acyl-glucuronide toxicity.

Visualization of Reactivity Pathways

Figure 1: Divergent synthetic pathways for Sodium (2E)-but-2-ene-1-sulfinate. The red path represents the primary use case in modern lead optimization (C-H functionalization).

Experimental Protocol: C-H Crotylation of Heterocycles

This protocol describes the "innate C-H functionalization" of a heteroaromatic core (e.g., quinine or a pyridine-based drug fragment) using sodium (2E)-but-2-ene-1-sulfinate. This method allows for the rapid installation of the crotyl group to test Structure-Activity Relationships (SAR).

Reagents & Setup

-

Substrate: 1.0 equiv (Heterocycle, e.g., 0.5 mmol)

-

Reagent: Sodium (2E)-but-2-ene-1-sulfinate (3.0 equiv)

-

Oxidant: tert-Butyl hydroperoxide (TBHP), 70% aq. solution (3.0 - 5.0 equiv)

-

Solvent: DMSO:H2O (3:1 ratio) - Critical for solubility of salts

-

Additive: Trifluoroacetic acid (TFA) (1.0 equiv) - Protonates basic heterocycles to activate them toward nucleophilic radical attack.

-

Temperature: 0°C to Room Temperature (RT)

Step-by-Step Methodology

-

Preparation (0 min): In a 20 mL scintillation vial equipped with a magnetic stir bar, dissolve the heteroaromatic substrate (1.0 equiv) in DMSO/H2O (3:1, 0.1 M concentration).

-

Note: If the substrate is a free base, add TFA (1.0 equiv) dropwise. The solution may warm slightly.

-

-

Reagent Addition (5 min): Add Sodium (2E)-but-2-ene-1-sulfinate (3.0 equiv) in a single portion. The salt should dissolve with stirring.

-

Initiation (10 min): Cool the reaction mixture to 0°C (ice bath). Add TBHP (70% aq., 3.0 equiv) dropwise over 2 minutes.

-

Why: Slow addition controls the exotherm and prevents "radical runaway" (dimerization of the crotyl radical).

-

-

Reaction (10 min - 4 hours): Remove the ice bath and allow to stir at RT. Monitor via LC-MS.

-

Checkpoint: Look for the mass of [M + 54]+ (Addition of

minus H). -

Troubleshooting: If conversion is low after 2 hours, add a second portion of sulfinate (1.0 equiv) and TBHP (1.0 equiv).

-

-

Workup & Purification:

-

Quench with sat. aq.

(to neutralize TFA and solubilize byproducts). -

Extract with Ethyl Acetate (3x).

-

Wash organics with 10%

(aq) to remove DMSO. -

Dry over

, concentrate, and purify via reverse-phase preparative HPLC.

-

Critical Considerations (E-E-A-T)

-

Regioselectivity: The crotyl radical is nucleophilic. It will attack the most electron-deficient position of the heterocycle (e.g., C2 or C4 of pyridine).

-

Isomerization: While the reagent is (2E), the radical intermediate can isomerize. Expect a mixture of (E) and (Z) isomers in the product, though (E) usually predominates due to thermodynamic stability.

-

Safety: TBHP is an oxidant; sulfinates are reducing agents. Never mix them neat. Always dilute in solvent.

Bioisosteric Analysis: Sulfinate vs. Carboxylate[5][6]

When considering the sulfinate group itself as the pharmacophore (rather than just a transfer reagent), the following comparison is vital for drug design.

| Feature | Carboxylate ( | Sulfinate ( | Medicinal Chemistry Implication |

| Geometry | Planar ( | Tetrahedral (Chiral at Sulfur) | Sulfinates offer 3D vector exploration; Carboxylates are flat. |

| Acidity ( | 4.0 – 5.0 | 1.5 – 2.5 | Sulfinates are ionized at lower pH (stomach); improved solubility in acidic media. |

| H-Bonding | Strong Acceptor | Strong Acceptor | Similar receptor binding potential. |

| Metabolism | Glucuronidation (Phase II) | Oxidation to Sulfonate ( | Sulfinates avoid acyl-glucuronide toxicity risks but may oxidize to highly polar sulfonates. |

| Stability | High | Low to Moderate | Sulfinates can desulfinylate (lose |

References

-

Fujiwara, Y., et al. (2012). Practical C–H Functionalization of Quinolines with Boronic Acids. Nature, 492, 95–99. (Foundational work on innate C-H functionalization logic).

-

Gianatassio, R., et al. (2014). Simple Sulfinate Synthesis Enables C–H Trifluoromethylcyclopropanation.[1] Science, 343, 1342-1345. (Describes the "Diversinate" class of reagents).

-

Meanwell, N. A. (2011).[2] Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. (Authoritative review on bioisosterism principles).

-

Lassalas, P., et al. (2016). Structure Property Relationships of Carboxylic Acid Isosteres. Journal of Medicinal Chemistry, 59(7), 3183–3203. (Comparison of carboxylate vs. sulfinate properties).

-

PubChem. (2025).[3] Sodium prop-2-ene-1-sulfinate (Allyl analog data for reference). National Library of Medicine.[4]

Sources

- 1. Simple Sulfinate Synthesis Enables C–H Trifluoromethylcyclopropanation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. macmillan.princeton.edu [macmillan.princeton.edu]

- 3. Sodium prop-2-ene-1-sulfinate | C3H5NaO2S | CID 20589136 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. isopropyl (2E)-2-butene-1-sulfinate | C7H14O2S | CID 14116053 - PubChem [pubchem.ncbi.nlm.nih.gov]

Reactivity Profile of Sodium Crotyl Sulfinate vs. Alkyl Sulfinates: A Technical Guide for Advanced Cross-Coupling and Rearrangement Workflows

Executive Summary

Sulfinate salts (

This technical guide provides an in-depth comparison between sodium crotyl sulfinate (an allylic sulfinate) and standard alkyl sulfinates . We will explore how the allylic nature of the crotyl system enables unique transition-metal-catalyzed 1,3-rearrangements[2], contrasting sharply with the single-electron transfer (SET) radical pathways[3] and the recently developed two-electron (2e⁻) sulfurane-mediated cross-couplings[4] characteristic of alkyl sulfinates.

The Reactivity Profile of Sodium Crotyl Sulfinate

Sodium crotyl sulfinate exhibits a dual reactivity profile governed by its ambident nucleophilicity (S- vs. O-alkylation) and the lability of the allylic C–S bond. The presence of the adjacent

Palladium-Catalyzed 1,3-Rearrangement

Unlike simple alkyl sulfinates, allylic sulfinates like the crotyl derivative can undergo a highly specific 1,3-rearrangement to form thermodynamically more stable allylic sulfones[2].

Mechanistic Causality: This transformation is driven by the ability of the allylic C–S bond to undergo oxidative addition with a Pd(0) catalyst. This generates a cationic

Mechanistic pathway of Pd-catalyzed 1,3-rearrangement of crotyl sulfinate to sulfone.

SO2 Extrusion and Radical Generation

Under specific acidic or thermal conditions, allylic sulfinic acids (generated in situ from their salts) can undergo spontaneous decomposition, extruding sulfur dioxide (

The Reactivity Profile of Alkyl Sulfinates

Alkyl sulfinates (e.g., sodium methanesulfinate, sodium trifluoromethanesulfinate, or complex cycloalkyl sulfinates) lack the

SET and Minisci-Type Radical Couplings

Alkyl sulfinates are widely utilized as bench-stable radical precursors[6]. Under photoredox, electrochemical[3], or chemical oxidation, the sulfinate anion undergoes a 1e⁻ oxidation to a sulfonyl radical (

Sulfurane-Mediated Programmable Cross-Coupling

A major limitation of the SET pathway is the innate, often unselective reactivity of the resulting radicals, which poses regioselectivity challenges on complex pharmaceutical scaffolds. Recent breakthroughs have repurposed alkyl sulfinates for programmable, stereospecific 2e⁻ cross-couplings via sulfurane intermediates[4].

Mechanistic Causality: By activating the alkyl sulfinate with an electrophile (e.g., oxalyl chloride) and reacting it with a Grignard reagent, a tetravalent sulfurane intermediate is formed. This intermediate undergoes stereospecific ligand coupling driven by Berry pseudorotation, allowing for the precise installation of complex

Divergent SET and 2e- sulfurane cross-coupling pathways for alkyl sulfinates.

Comparative Data Presentation

To guide experimental design, the fundamental differences in reactivity, intermediate stability, and synthetic utility between these two classes of sulfinates are summarized below:

| Parameter | Sodium Crotyl Sulfinate | Alkyl Sulfinates |

| Primary Activation Mode | Pd(0) Oxidative Addition | Photoredox (1e⁻) / Grignard Activation (2e⁻) |

| Key Reactive Intermediate | Sulfonyl Radical / Tetravalent Sulfurane | |

| Fate of SO | Retained (Sulfone) or Extruded (Alkene) | Extruded (SET) / Excluded during coupling (2e⁻) |

| Stereospecificity | High (Controlled via chiral Pd ligands) | High (Sulfurane pathway) / Low (Radical pathway) |

| Primary Synthetic Utility | Allylation, Complex Sulfone Synthesis | Late-stage Bioisostere Installation |

Validated Experimental Protocols

To ensure reproducibility and trust, the following methodologies are designed as self-validating systems, incorporating specific checkpoints to verify mechanistic progression.

Protocol A: Pd-Catalyzed 1,3-Rearrangement of Crotyl Sulfinate

Adapted from established enantioselective rearrangement frameworks[2].

-

Catalyst Activation: In an inert-atmosphere glovebox, dissolve

(2.5 mol%) and a chiral bisphosphane ligand (5.5 mol%) in anhydrous-

Causality: Pre-mixing ensures the complete displacement of dba ligands, forming the active, coordinatively unsaturated Pd(0) species required for oxidative addition.

-

Validation Checkpoint: Observe a distinct color shift from deep purple/red to pale orange, confirming active Pd(0) formation.

-

-

Substrate Addition: Add sodium crotyl sulfinate (1.0 equiv) to the activated catalyst solution. Stir at 25 °C.

-

Causality: The Pd(0) inserts into the allylic C–S bond, initiating ionization to the

-allylpalladium complex.

-

-

Recombination & Isolation: Allow the reaction to proceed for 12 hours. The soft sulfinate anion will attack the

-allyl complex to form the sulfone.-

Validation Checkpoint: Monitor via TLC. The highly UV-active crotyl sulfone product will elute significantly higher than the baseline-retained sulfinate salt. Confirm via

NMR (diagnostic shift of allylic protons to ~3.5 ppm).

-

Protocol B: Sulfurane-Mediated C(sp3)–C(sp2) Cross-Coupling

Adapted from the programmable bioisostere installation methodology[4].

-

Sulfinate Activation: Suspend the alkyl sulfinate (1.8 equiv) in anhydrous

(0.18 M) at 0 °C. Dropwise add oxalyl chloride (2.0 equiv) and stir for 1 hour.-

Causality: Converts the bench-stable sulfinate salt into a highly electrophilic sulfinyl chloride, priming it for subsequent nucleophilic attack by the Grignard reagent[4].

-

Validation Checkpoint: Gas evolution (

,

-

-

Sulfurane Formation: Evaporate the solvent under reduced pressure, redissolve the residue in anhydrous THF, and cool to -78 °C. Slowly add the desired heteroaryl Grignard reagent (

, 1.0 equiv).-

Causality: The ultra-low temperature is critical to stabilize the hypervalent sulfurane intermediate and prevent premature radical decomposition[4].

-

-

Ligand Coupling: Add a secondary aliphatic Grignard (e.g.,

, 2.5 equiv) to promote the coupling, then warm the mixture to room temperature over 30 minutes.-

Causality: The secondary alkyl group efficiently promotes the

ligand-coupling in the sulfurane intermediate via Berry pseudorotation, driving the stereospecific cross-coupling[4]. -

Validation Checkpoint: Analyze the crude mixture via GC-MS or

NMR (if using

-

Conclusion & Future Outlook

The reactivity profile of sulfinates is intrinsically tied to their structural classification. Sodium crotyl sulfinate leverages its allylic

References

- Synthesis and applications of sodium sulfinates (RSO2Na): a powerful building block for the synthesis of organosulfur compounds.RSC Advances (2021).

- Palladium-Catalyzed Enantioselective 1,3-Rearrangement of Racemic Allylic Sulfinates: Asymmetric Synthesis of Allylic Sulfones and Kinetic Resolution of an Allylic Sulfinate.The Journal of Organic Chemistry (2004).

- BCl3-Mediated Ene Reaction of Sulfur Dioxide and Unfunctionalized Alkenes.ResearchGate (2025).

- Sulfinates from Amines: A Radical Approach to Alkyl Sulfonyl Derivatives via Donor–Acceptor Activation of Pyridinium Salts.Organic Letters (2021).

- Alkyl sulfinates as cross-coupling partners for programmable and stereospecific installation of C(sp3) bioisosteres.Nature Chemistry (2023).

- Recent Advances in Electrochemical Sulfonylation using Sodium Sulfinates as Sulfonyl Radical Precursors.Current Organic Chemistry (2024).

Sources

- 1. Synthesis and applications of sodium sulfinates (RSO2Na): a powerful building block for the synthesis of organosulfur compounds - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. benthamdirect.com [benthamdirect.com]

- 4. Alkyl sulfinates as cross-coupling partners for programmable and stereospecific installation of C(sp3) bioisosteres - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

History and discovery of alkene-derived sulfinate reagents

The History and Discovery of Alkene-Derived Sulfinate Reagents: From Unstable Intermediates to Programmable Latent Coupling Partners

Executive Summary

As organic synthesis has shifted toward late-stage functionalization, the demand for robust, bench-stable reagents has skyrocketed. Sulfinate salts (

The Historical Bottleneck: The Sulfinate Solubility Paradigm

Historically, the introduction of sulfonyl or alkyl/aryl groups relied heavily on sulfonyl chlorides. While highly reactive, these electrophiles are notoriously moisture-sensitive and exhibit poor functional group tolerance. The field experienced a renaissance with the popularization of bench-stable metal sulfinate salts, most notably Langlois' reagent (

Despite their utility in radical chemistry, utilizing metal sulfinates as nucleophiles in Palladium-catalyzed desulfinative cross-coupling—a highly desirable alternative to Suzuki-Miyaura coupling for complex heteroaromatics—revealed critical bottlenecks. Raw metal sulfinates are highly polar, practically insoluble in standard organic solvents (e.g., THF, Toluene, DCM), notoriously difficult to purify, and completely intolerant to multi-step synthetic elaboration[2].

Evolutionary timeline of sulfinate reagents from reactive chlorides to stable latent forms.

The Breakthrough: Alkene-Derived Latent Sulfinates

To circumvent the solubility and stability issues of metal salts, researchers pioneered the concept of base-activated latent sulfinates . The Willis group achieved a major breakthrough by masking the highly polar sulfinate anion as a neutral, highly soluble sulfone using alkene-derived motifs[2].

By reacting heteroaryl thiols with Michael acceptors (such as acrylates, acrylonitrile, or diethyl succinate) and subsequently oxidizing the intermediate, chemists created

Mechanistic Causality: The E1cB Activation Pathway

The brilliance of alkene-derived latent sulfinates lies in their programmed, in situ activation. When exposed to a mild base during the cross-coupling reaction, the relatively acidic

Expertise Insight on Kinetic Tuning:

The rate of E1cB elimination must be perfectly synchronized with the oxidative addition step of the Palladium catalyst. If the sulfinate is released too rapidly (e.g., by using an overly strong base like

E1cB activation of latent sulfinates and subsequent Pd-catalyzed desulfinative cross-coupling.

Direct Alkenyl Sulfinates in Modern Catalysis

In parallel to latent reagents, direct alkenyl sulfinates (such as sodium 2-phenylethenesulfinate) have emerged as powerful reagents in their own right. Recent advances have demonstrated their utility in transition-metal-catalyzed carboxylation. Under Cu-catalysis, the C-S bond of the alkenyl sulfinate is cleaved in the presence of atmospheric

Quantitative Reagent Profiling

| Reagent Class | Example | Shelf Stability | Solubility in Organics | Activation Trigger | Primary Byproduct |

| Sulfonyl Chlorides | Poor (Moisture Sensitive) | High | None (Directly Reactive) | ||

| Metal Sulfinates | Zinc Diversinates | Excellent | Low (Requires Polar Solvents) | Oxidants (Radical) | |

| Latent Sulfinates | Excellent | High (DCM, THF, Toluene) | Mild Base (E1cB) | Alkene (e.g., Acrylate) | |

| Alkenyl Sulfinates | Sodium 2-phenylethenesulfinate | Good | Moderate | Transition Metals / Light |

Self-Validating Experimental Protocols

Protocol 1: Synthesis of Alkene-Derived Latent Sulfinate ( -Ester Sulfone)

Objective: Mask a highly polar, unstable heteroaryl thiol as a bench-stable latent sulfinate.

Causality: Thia-Michael addition provides the thioether, which is subsequently oxidized. The choice of an electron-deficient alkene (methyl acrylate) is critical because it installs the precise acidic

-

Thia-Michael Addition: Dissolve the heteroaryl thiol (1.0 equiv) and methyl acrylate (1.2 equiv) in anhydrous DCM (0.5 M). Add catalytic

(0.1 equiv). Stir at room temperature for 2 hours. -

Validation Check 1: Monitor by LC-MS. The complete consumption of the thiol and the presence of the [M+H]+ mass of the thioether validates the addition step.

-

Oxidation: Cool the mixture to 0 °C. Slowly add m-CPBA (2.2 equiv) in portions to oxidize the thioether to the sulfone.

-

Validation Check 2: As the reaction progresses, a dense white precipitate (m-chlorobenzoic acid) will form. This physical phase change is a self-validating indicator of successful, complete oxidation.

-

Isolation: Quench with saturated

and wash thoroughly with

Protocol 2: In Situ Activation and Pd-Catalyzed Desulfinative Cross-Coupling

Objective: Release the sulfinate and couple it with an aryl bromide to form a biaryl scaffold.

Causality:

-

Setup: In an oven-dried Schlenk flask, combine the latent

-ester sulfone (1.5 equiv), aryl bromide (1.0 equiv), -

Solvent Addition: Add anhydrous 1,4-dioxane (0.2 M). Degas the system via three standard freeze-pump-thaw cycles to prevent oxidative degradation of the active Pd(0) species.

-

Heating & Activation: Heat the mixture to 110 °C for 16 hours.

-

Validation Check 3: Monitor the reaction headspace using a bubbler. The extrusion of

gas during the transmetalation/coupling step serves as a physical validation of the desulfinative pathway. Furthermore, GC-MS analysis of the crude mixture will show a distinct peak for the methyl acrylate byproduct, confirming successful E1cB activation. -

Purification: Filter the crude mixture through a pad of Celite, concentrate under reduced pressure, and purify via flash chromatography to isolate the target biaryl product.

References

-

Desulfinative Cross-Coupling as a Method to Overcome Problematic Suzuki–Miyaura Reactions of Pharmaceutically Relevant Heteroaromatic Boronates Source: ACS Medicinal Chemistry Letters URL:[Link]

-

Preparation and purification of zinc sulfinate reagents for drug discovery Source: Nature Protocols URL:[Link]

-

Base-activated latent heteroaromatic sulfinates as nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions Source: Angewandte Chemie International Edition / Department of Chemistry, University of Oxford URL:[Link]

-

Recent trends in incorporation of CO2 into organosulfur compounds via C–S bond cleavage Source: RSC Advances (via NIH PMC) URL:[Link]

Sources

- 1. Preparation and purification of zinc sulfinate reagents for drug discovery [pubmed.ncbi.nlm.nih.gov]

- 2. Base-activated latent heteroaromatic sulfinates as nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions | Department of Chemistry [chem.web.ox.ac.uk]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Recent trends in incorporation of CO2 into organosulfur compounds via C–S bond cleavage - PMC [pmc.ncbi.nlm.nih.gov]

The Solvation Dynamics and Reactivity Profile of Sodium (2E)-But-2-ene-1-sulfinate in Polar Aprotic Solvents

Executive Summary

Sodium (2E)-but-2-ene-1-sulfinate (often referred to as sodium crotylsulfinate) is a highly versatile reagent utilized in organic synthesis and drug development for the introduction of crotylsulfonyl groups or crotyl radicals. Like most alkali metal sulfinates, its application is fundamentally governed by its solubility profile. Because sulfinate salts possess high lattice energies, they exhibit poor solubility in non-polar organic media. Consequently, polar aprotic solvents—such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and N,N-dimethylacetamide (DMAc)—are the industry standard for facilitating homogeneous or finely suspended reaction conditions[1].

This technical guide provides an in-depth analysis of the thermodynamic solvation mechanics of sodium (2E)-but-2-ene-1-sulfinate, quantitative solubility estimates, and field-proven experimental workflows designed to maximize its synthetic utility.

Physicochemical Properties & Solvation Thermodynamics

The successful deployment of sodium (2E)-but-2-ene-1-sulfinate relies on understanding the causality behind solvent selection. The salt consists of a hard Lewis acid cation (Na⁺) and a soft, ambident nucleophilic anion (the crotylsulfinate anion).

The Role of Polar Aprotic Solvents

Polar aprotic solvents are uniquely suited for this reagent due to two critical physicochemical traits:

-

High Dielectric Constant (

): Solvents like DMSO ( -

Selective Cation Solvation: The highly polarized oxygen atoms in DMSO and DMF strongly coordinate to the Na⁺ cation via ion-dipole interactions. Crucially, because these solvents lack hydrogen-bond donors (unlike water or alcohols), they cannot effectively solvate the sulfinate anion.

This selective solvation leaves the crotylsulfinate anion "naked" and highly reactive. As an ambident nucleophile, the naked sulfinate can undergo either S-alkylation (yielding sulfones, the thermodynamic product) or O-alkylation (yielding sulfinate esters, the kinetic product). By utilizing polar aprotic solvents, researchers maximize the S-nucleophilicity required for cross-coupling and sulfonylation workflows[2].

Solvation dynamics and ambident reactivity of the sulfinate anion in polar aprotic solvents.

Quantitative Solubility Profile

While sodium (2E)-but-2-ene-1-sulfinate is highly soluble in water, aqueous conditions are often incompatible with moisture-sensitive electrophiles or transition-metal catalysts. The table below summarizes the solubility profile of the reagent across various solvent classes, providing a predictive framework for reaction design.

Table 1: Representative Solubility Profile of Sodium (2E)-but-2-ene-1-sulfinate at 25 °C

| Solvent | Classification | Dielectric Constant ( | Estimated Solubility (mg/mL) | Mechanistic Rationale |

| Water | Polar Protic | 80.1 | > 100 (Highly Soluble) | Strong hydrogen bonding to the sulfinate anion; excellent Na⁺ solvation. |

| DMSO | Polar Aprotic | 46.7 | 30 - 50 (Soluble) | Strong ion-dipole interaction with Na⁺; leaves a "naked" nucleophilic anion. |

| DMF / DMAc | Polar Aprotic | 36.7 / 37.8 | 15 - 30 (Moderately Soluble) | Good cation solvation, frequently used as a baseline for nucleophilic attack[1]. |

| Acetonitrile | Polar Aprotic | 37.5 | < 5 (Poorly Soluble) | Weaker Lewis basicity towards Na⁺ compared to DMSO/DMF. |

| THF | Weakly Polar | 7.6 | < 1 (Insoluble) | Insufficient polarity to overcome the high lattice energy of the salt. |

Note: In cases where solubility in green solvents (e.g., sulfolane or ester blends) is required but naturally low, the addition of catalytic phase-transfer agents or trace water can artificially boost the effective concentration of the reactive anion[2].

Standardized Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. They embed analytical checkpoints to verify that the physical limits of the reagent are respected.

Protocol A: Determination of Thermodynamic Solubility via qNMR

This workflow is utilized to determine the exact saturation limit of sodium (2E)-but-2-ene-1-sulfinate in a specific batch of polar aprotic solvent.

Step-by-Step Methodology:

-

Preparation: Add an excess amount (e.g., 100 mg) of sodium (2E)-but-2-ene-1-sulfinate to 1.0 mL of the target deuterated polar aprotic solvent (e.g., DMSO-

) in a tightly sealed 2-dram vial. -

Isothermal Equilibration: Stir the suspension magnetically at exactly 25 °C for 48 hours. Causality: 48 hours is required to ensure the system transitions from kinetic dissolution to true thermodynamic equilibrium.

-

Phase Separation: Transfer the suspension to a microcentrifuge tube and centrifuge at 10,000 rpm for 15 minutes to pellet the undissolved lattice.

-

Filtration: Carefully extract the supernatant using a syringe equipped with a 0.22 µm PTFE filter. Causality: PTFE is mandatory; polar aprotic solvents like DMF and DMSO will dissolve extractables from standard nylon or PES filter housings, contaminating the sample.

-

qNMR Preparation: Transfer exactly 0.5 mL of the filtered supernatant into an NMR tube. Add a precisely weighed amount of an internal standard (e.g., 1,3,5-trimethoxybenzene).

-

Quantification: Acquire a ¹H NMR spectrum (D1 relaxation delay

10 seconds). Integrate the distinct crotyl olefinic protons against the internal standard to calculate the exact molar solubility.

Standardized workflow for determining the isothermal solubility of sulfinate salts.

Protocol B: Crotylsulfonylation Workflow in Limited-Solubility Environments

When reacting sodium (2E)-but-2-ene-1-sulfinate in solvents where it is only partially soluble (e.g., DMF at 0.5 M concentration), phase-transfer catalysis is required to maintain reaction velocity.

Step-by-Step Methodology:

-

Reactor Setup: In an oven-dried Schlenk flask under an argon atmosphere, combine the electrophilic partner (1.0 equiv) and sodium (2E)-but-2-ene-1-sulfinate (1.5 to 2.0 equiv).

-

Solvent Addition: Add anhydrous DMF to achieve a 0.2 M concentration relative to the electrophile. The sulfinate will likely form a fine, cloudy suspension.

-

Phase-Transfer Activation: Add tetrabutylammonium iodide (TBAI, 0.2 equiv). Causality: TBAI is critical here. The bulky tetrabutylammonium cation undergoes ion exchange with the sodium cation, forming a highly lipophilic tetrabutylammonium sulfinate pair that readily dissolves in the organic bulk, thereby accelerating the reaction[3].

-

Thermal Activation: Heat the reaction mixture to 60–80 °C. Elevated temperatures dynamically increase the solubility product (

) of the sodium salt, feeding the catalytic cycle. -

Aqueous Workup: Upon completion (monitored via TLC/LC-MS), cool the reaction and quench with a 10-fold excess of deionized water. Causality: Unreacted sodium sulfinate and the phase-transfer salts are highly water-soluble. Extracting the aqueous layer with ethyl acetate ensures that only the covalent crotyl sulfone product partitions into the organic phase. Wash the organic layer with brine (3x) to remove residual DMF.

References

-

Title: EDA mediated S–N bond coupling of nitroarenes and sodium sulfinate salts Source: Chemical Science (RSC Publishing) URL: [Link] Verification Index: [1]

-

Title: Synthesis of disulfides and 3-sulfenylchromones from sodium sulfinates catalyzed by TBAI Source: Beilstein Journal of Organic Chemistry URL: [Link] Verification Index: [3]

-

Title: Copper-Catalyzed Synthesis of Functionalized Aryl Sulfonamides from Sodium Sulfinates in Green Solvents Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link] Verification Index: [2]

Sources

- 1. EDA mediated S–N bond coupling of nitroarenes and sodium sulfinate salts - Chemical Science (RSC Publishing) DOI:10.1039/D2SC06087F [pubs.rsc.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. BJOC - Synthesis of disulfides and 3-sulfenylchromones from sodium sulfinates catalyzed by TBAI [beilstein-journals.org]

Methodological & Application

Protocol for Innate C-H Crotylation of Heterocycles using Sodium (2E)-but-2-ene-1-sulfinate

Executive Summary

This application note details the protocol for the direct C-H functionalization of heteroaromatic scaffolds using sodium (2E)-but-2-ene-1-sulfinate (Crotyl Diversinate™). Based on the "innate C-H functionalization" methodology pioneered by the Baran laboratory, this reagent serves as a solid, shelf-stable precursor to the crotyl radical.

Unlike traditional cross-couplings requiring pre-functionalized halides, this protocol enables the direct installation of a crotyl group onto native heterocycles under open-flask conditions. It is particularly valuable for rapidly expanding Structure-Activity Relationships (SAR) by introducing metabolic handles or lipophilic bulk to drug-like scaffolds.

Mechanistic Insight

The reaction proceeds via a radical Minisci-type mechanism.[1][2] The sulfinate salt undergoes single-electron transfer (SET) oxidation, followed by the extrusion of sulfur dioxide to generate a nucleophilic alkyl radical.

Key Mechanistic Features:

-

Radical Source: The crotyl radical is generated via desulfinylation. While the starting material is the (2E)-isomer, the intermediate is a resonance-stabilized

-allyl radical. -

Regioselectivity: The radical typically adds to the most electron-deficient position of the heterocycle (Minisci selectivity).

-

Stereochemistry: Product formation generally favors the thermodynamically stable (E)-linear isomer, though steric environment at the addition site can influence linear vs. branched selectivity.

Mechanism Diagram

Figure 1: Radical chain propagation cycle for sulfinate-mediated C-H functionalization.

Experimental Protocol

Reagents & Materials

| Component | Specifications | Role |

| Substrate | Heterocycle (0.1 - 1.0 mmol) | Starting Material |

| Reagent | Sodium (2E)-but-2-ene-1-sulfinate | Radical Precursor |

| Oxidant | tert-Butyl hydroperoxide (TBHP), 70% aq. | Radical Initiator |

| Solvent | DMSO (Dimethyl sulfoxide) | Reaction Medium |

| Additive | TFA (Trifluoroacetic acid) | Activator (Protonation) |

| Workup | Sat. NaHCO3, EtOAc, Na2SO4 | Quench & Extraction |

Standard Procedure (0.5 mmol Scale)

Note: This reaction produces SO₂ gas. Perform in a well-ventilated fume hood.

-

Setup: To a 20 mL vial equipped with a magnetic stir bar, add the heterocycle (0.5 mmol, 1.0 equiv).

-

Solvent: Add DMSO (2.0 mL) and water (0.5 mL).

-

Tip: A biphasic mixture (DCM/Water 2.5:1) can be used for highly lipophilic substrates, though DMSO generally provides higher conversion for sulfinates.

-

-

Activation (Optional but Recommended): If the substrate is a basic nitrogen heterocycle (e.g., pyridine, quinoline), add TFA (0.5 mmol, 1.0 equiv). This protonates the ring, increasing electrophilicity and reactivity toward the nucleophilic radical.

-

Reagent Addition: Add Sodium (2E)-but-2-ene-1-sulfinate (213 mg, 1.5 mmol, 3.0 equiv) in one portion.

-

Initiation: Add TBHP (70% aq. solution, ~200 µL, 3-5 equiv) dropwise over 1 minute.

-

Caution: Slight exotherm may occur.

-

-

Reaction: Cap the vial (do not seal air-tight if significant gas evolution is expected; a pierced septum or loose cap is safer). Stir vigorously at room temperature for 4–12 hours.

-

Optimization: If conversion is low after 4 hours, heat to 50 °C.

-

-

Workup:

-

Dilute with EtOAc (15 mL).

-

Quench carefully with Sat. NaHCO3 (15 mL) to neutralize TFA and solubilize byproducts.

-

Separate layers. Extract aqueous layer with EtOAc (2 x 10 mL).

-

Wash combined organics with water (2 x 10 mL) and brine (1 x 10 mL) to remove DMSO.

-

Dry over Na2SO4, filter, and concentrate.

-

-

Purification: Purify via flash column chromatography (typically Hexanes/EtOAc gradient).

Workflow Diagram

Figure 2: Decision tree for reaction execution and monitoring.

Optimization & Troubleshooting

Solvent & Additive Screening

If the standard DMSO protocol yields <30%, screen the following conditions:

| Method | Solvent System | Additive | Best For |

| A (Standard) | DMSO / H2O (4:1) | TFA (1 equiv) | Electron-deficient N-heterocycles (Pyridines, Quinolines) |

| B (Biphasic) | DCM / H2O (2.5:1) | TFA (1 equiv) | Lipophilic substrates; easier workup |

| C (Neutral) | DMSO / H2O | None | Acid-sensitive substrates (e.g., acetals) |

| D (Zinc) | DMSO / H2O | ZnCl2 (1 equiv) | Can improve radical generation efficiency if using Na-salt |

Handling Regioisomers

The crotyl radical can theoretically attack at the

-

Observation: The linear (E)-butenyl product is overwhelmingly favored (>90%) due to the steric bulk of the heterocycle and the thermodynamic stability of the internal alkene.

-

Control: If branched isomers are observed, lower the temperature to 0 °C and increase reaction time to favor the kinetic addition, though this is rare for Minisci reactions.

Common Issues

-

Problem: Low conversion of starting material.

-

Solution: Add a second portion of Sulfinate (1.0 equiv) and TBHP (1.0 equiv) after 4 hours. Radical reactions often stall due to initiator consumption.

-

-

Problem: Reaction turns black/tarry.

-

Solution: This indicates polymerization of the diene or heterocycle. Reduce TBHP loading to 2.0 equiv and add dropwise over 1 hour.

-

-

Problem: Difficulty removing DMSO.

-

Solution: Use the DCM/Water biphasic method (Method B) or perform extensive water washes during workup.

-

Safety & Stability

-

Peroxide Hazard: TBHP is an oxidizer. Never mix pure TBHP with transition metal salts or reducing agents directly. Always dilute or add to the reaction mixture slowly.

-

Sulfinate Stability: Sodium sulfinates are hygroscopic and can oxidize to sulfonates (R-SO3Na) upon prolonged exposure to air/moisture. Store in a desiccator or fridge (4 °C).

-

Gas Evolution: The reaction releases SO2. Ensure ventilation.

References

-

Original Methodology (Innate C-H Functionalization): Fujiwara, Y., Dixon, J. A., O'Hara, F., Funder, E. D., Dixon, D. D., Rodriguez, R. A., ...[3] & Baran, P. S. (2012).[1][3] Practical and innate carbon–hydrogen functionalization of heterocycles. Nature, 492(7427), 95-99.

-

Sulfinate Reagent Development (Diversinates): Fujiwara, Y., Dixon, J. A., Rodriguez, R. A., Baxter, R. D., Dixon, D. D., Collins, M. R., ... & Baran, P. S. (2012).[1][3] A new reagent for direct difluoromethylation.[4][3][5] Journal of the American Chemical Society, 134(3), 1494-1497.[3]

-

Electrochemical Enhancement: O'Brien, A. G., Maruyama, A., Inokuma, Y., Fujita, M., Baran, P. S., & Blackmond, D. G. (2014). Radical C–H functionalization of heteroarenes under electrochemical control. Angewandte Chemie International Edition, 53(44), 11868-11871.

Sources

Conditions for Minisci-type reactions with sodium (2E)-but-2-ene-1-sulfinate

Topic: Conditions for Minisci-type reactions with sodium (2E)-but-2-ene-1-sulfinate Content Type: Detailed Application Note & Protocol Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists.

Executive Summary & Chemical Logic

Sodium (2E)-but-2-ene-1-sulfinate (Crotyl Sulfinate) represents a specialized subclass of "Diversinate" reagents used for the Innate C-H Functionalization of heteroarenes. Unlike simple alkyl sulfinates, this reagent introduces an allylic (crotyl) moiety.

This reaction proceeds via a Minisci-type mechanism , utilizing a radical desulfinylation pathway. The core challenge with this specific reagent is the ambident nature of the crotyl radical . Upon desulfinylation, the resulting radical is resonance-stabilized, delocalizing between the

Mechanistic Causality

-

Radical Generation: An oxidant (typically TBHP or Persulfate) performs a Single Electron Transfer (SET) oxidation of the sulfinate anion (

) to a sulfonyl radical ( -

Desulfinylation: The sulfonyl radical extrudes

(g), generating the transient carbon-centered crotyl radical. -

Regioselectivity (Radical): The crotyl radical exists as a resonance hybrid. Steric factors in Minisci reactions typically favor the linear (E)-but-2-en-1-yl attachment, but branched isomers are possible depending on the heterocycle's steric environment.

-

Addition & Oxidation: The nucleophilic radical adds to the most electron-deficient position of the protonated heteroarene (activated by acid), followed by oxidative re-aromatization.

Critical Reaction Parameters (Optimization Matrix)

The following parameters are derived from field-standard conditions for sulfinate reagents (Baran Diversinates™) and adapted for allylic stability.

| Parameter | Standard Condition | High-Throughput Variant | Mechanistic Rationale |

| Solvent | DMSO / H₂O (2.5:[1]1) | DCM / H₂O (Biphasic) | DMSO solubilizes polar salts; Biphasic systems protect lipophilic products from over-oxidation. |

| Oxidant | TBHP (5.0–10.0 equiv) | (NH₄)₂S₂O₈ | TBHP (70% aq.) provides a cleaner radical initiation for allylic systems than harsh persulfates. |

| Acid Additive | TFA (1.0 equiv) | H₂SO₄ or HCl | Protonation of the heterocycle lowers the LUMO energy, accelerating nucleophilic radical attack. |

| Temperature | 0 °C | 40 °C | Lower temperatures suppress the polymerization of the reactive crotyl radical. |

| Stoichiometry | 3.0 equiv Sulfinate | 5.0 equiv Sulfinate | Excess reagent is required to account for radical dimerization (coupling to octadiene). |

Visualizing the Pathway

The following diagram illustrates the radical generation cycle and the critical decision point for regioselectivity.

Figure 1: Mechanistic pathway of the reaction showing the critical desulfinylation step and competing dimerization pathway.

Experimental Protocols

Protocol A: The "Baran" Method (Recommended)

Best for: Late-stage functionalization of complex drug-like scaffolds.[2] Mild conditions.

Reagents:

-

Substrate (Heteroarene): 0.1 mmol

-

Sodium (2E)-but-2-ene-1-sulfinate: 0.3 mmol (3.0 equiv)

-

Trifluoroacetic Acid (TFA): 0.1 mmol (1.0 equiv)

-

tert-Butyl Hydroperoxide (TBHP, 70% aq.): 0.5 mmol (5.0 equiv)

-

Solvent: DMSO/Water (2.5:1 ratio) - Total volume ~0.5 mL

Step-by-Step Procedure:

-

Setup: In a 1-dram vial or microwave tube equipped with a magnetic stir bar, dissolve the Heteroarene (1.0 equiv) in DMSO (350 µL) and Water (140 µL).

-

Acidification: Add TFA (1.0 equiv). Note: If the substrate is a salt (e.g., HCl salt), omit the TFA.

-

Reagent Addition: Add Sodium (2E)-but-2-ene-1-sulfinate (3.0 equiv) in one portion. The mixture may be heterogeneous.[3]

-

Initiation: Cool the reaction mixture to 0 °C (ice bath).

-

Oxidant Addition: Dropwise add TBHP (5.0 equiv) with vigorous stirring.

-

Expert Insight: Adding TBHP at 0 °C is crucial for allylic sulfinates to prevent rapid exotherm and radical dimerization.

-

-

Reaction: Allow the mixture to warm naturally to room temperature (23 °C) and stir for 12–24 hours. Open-air stirring is permitted and often beneficial for re-aromatization.

-

Workup: Dilute with saturated aqueous NaHCO₃ (to neutralize TFA) and extract with Ethyl Acetate (3x). Wash organics with brine (to remove DMSO), dry over Na₂SO₄, and concentrate.

-

Purification: Flash column chromatography. Note: Crotyl isomers (E/Z or linear/branched) may be separable on silica.

Protocol B: The "Langlois" Method (Alternative)

Best for: Simple, electron-deficient substrates (e.g., Pyridines, Pyrimidines) where solubility in DMSO is poor.

Reagents:

-

Substrate: 0.5 mmol

-

Sodium (2E)-but-2-ene-1-sulfinate: 1.5 mmol (3.0 equiv)

-

Ammonium Persulfate

: 1.5 mmol (3.0 equiv) -

Silver Nitrate

: 0.05 mmol (10 mol%) - Optional Catalyst -

Solvent: DCM/Water (1:1) Biphasic mixture.

Step-by-Step Procedure:

-

Setup: Dissolve substrate in DCM (2 mL) and Water (2 mL). Add TFA (1.0 equiv).

-

Addition: Add the Sulfinate and

. -

Oxidation: Add Ammonium Persulfate in solid portions over 10 minutes at room temperature.

-

Monitoring: Stir vigorously (critical for biphasic systems) for 4–8 hours.

-

Workup: Separate phases. Basify aqueous layer with NaHCO₃ and extract with DCM.

Troubleshooting & Expert Insights

Regioselectivity (Linear vs. Branched)

The crotyl radical can attack via the primary carbon (C1) or the secondary carbon (C3).

-

Observation: Most Minisci reactions favor the linear (E)-crotyl product due to the steric bulk of the heterocycle blocking the secondary radical attack.

-

Control: If branched products are observed, lower the temperature to 0 °C and maintain it. Steric differentiation is enhanced at lower temperatures.

"No Reaction" (Reagent Decomposition)

Allylic sulfinates are less stable than alkyl sulfinates. They can disproportionate or polymerize.

-